2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid

Orthogonal protection strategy Solution-phase peptide synthesis Deprotection orthogonality

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid (CAS 32245-65-1 for the DL racemate; CAS 102922-72-5 for the L-enantiomer), also known as N-Cbz-6-hydroxynorleucine or N-(benzyloxycarbonyl)-6-hydroxy-L-norleucine, is a synthetically protected non-proteinogenic amino acid derivative with the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol. The compound bears a benzyloxycarbonyl (Cbz, also abbreviated Z) protecting group on the α-amino position and a free hydroxyl group at the terminal (C-6) position of the hexanoic acid side chain, distinguishing it from Cbz-protected norleucine (which lacks the ω-hydroxyl) and from the unprotected 6-hydroxynorleucine parent scaffold.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
Cat. No. B13286138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O
InChIInChI=1S/C14H19NO5/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18)
InChIKeyBTUSHPMSMXIXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid: Cbz-Protected 6-Hydroxynorleucine for Solution-Phase Peptide Synthesis and Pharmaceutical Intermediate Procurement


2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid (CAS 32245-65-1 for the DL racemate; CAS 102922-72-5 for the L-enantiomer), also known as N-Cbz-6-hydroxynorleucine or N-(benzyloxycarbonyl)-6-hydroxy-L-norleucine, is a synthetically protected non-proteinogenic amino acid derivative with the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol . The compound bears a benzyloxycarbonyl (Cbz, also abbreviated Z) protecting group on the α-amino position and a free hydroxyl group at the terminal (C-6) position of the hexanoic acid side chain, distinguishing it from Cbz-protected norleucine (which lacks the ω-hydroxyl) and from the unprotected 6-hydroxynorleucine parent scaffold . It is primarily employed as a protected chiral building block in solution-phase peptide synthesis and as a key intermediate in the preparation of pharmaceutical compounds, including lysine–norleucine derivatives investigated for anti-tumor applications .

Why Cbz-6-Hydroxynorleucine Cannot Be Replaced by Boc- or Fmoc-Protected Analogs in Orthogonal Solution-Phase Routes


In-class compounds—such as Boc-6-hydroxynorleucine (CAS 77611-37-1, MW 247.29) and Fmoc-6-hydroxynorleucine (Fmoc-L-Nle(6-OH)-OH, CAS 374899-60-2, MW 369.42)—share the identical 6-hydroxynorleucine core but differ fundamentally in their N-protecting group chemistry . The Cbz group is removed by catalytic hydrogenolysis (Pd/C, H₂), which is orthogonal to both the acid-labile Boc group (cleaved by TFA) and the base-labile Fmoc group (cleaved by piperidine) . This orthogonality is not interchangeable: when a synthetic route requires acid-stable protection during Boc removal steps, or when hydrogenolysis is the only compatible final deprotection method for a reduction-sensitive substrate, the Cbz-protected compound is the mandatory choice—neither the Boc nor Fmoc analog can serve as a direct substitute . Furthermore, Cbz-protected amino acids are preferentially employed in solution-phase peptide synthesis, whereas Fmoc dominates solid-phase peptide synthesis (SPPS), meaning the selection of this compound is dictated by the synthesis platform and orthogonal protection strategy rather than by the amino acid backbone alone .

Head-to-Head Differentiation Evidence for 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid Versus Closest Analogs


Orthogonal Deprotection Selectivity: Cbz Survives Acid Conditions That Cleave Boc, and Is Removed by Hydrogenolysis That Leaves Boc Intact

The Cbz protecting group on 2-{[(benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid is stable to trifluoroacetic acid (TFA), the standard reagent for Boc removal, whereas the Boc group is acid-labile and cleaved under these conditions. Conversely, Cbz is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) while Boc remains fully intact . This bidirectional orthogonality means that in a synthetic route bearing both Cbz- and Boc-protected amino groups, either protecting group can be removed independently without affecting the other [1]. In contrast, Fmoc is base-labile and cannot survive the piperidine conditions used for its own removal; when paired with Boc, Fmoc removal (base) and Boc removal (acid) are orthogonal, but the Fmoc-Boc pair does not offer the hydrogenolysis-based selectivity that the Cbz-Boc pair provides . The Cbz group can also be exchanged for Boc in a single step: hydrogenolysis in the presence of Boc₂O directly yields the Boc-protected amine, a transformation not feasible with Fmoc .

Orthogonal protection strategy Solution-phase peptide synthesis Deprotection orthogonality

Atom Economy and Protecting-Group Mass Burden: Cbz Is 31% Lighter Than the Fmoc Analog

The Cbz-protected compound 2-{[(benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid has a molecular weight of 281.30 g/mol . The corresponding Fmoc-protected analog, Fmoc-L-Nle(6-OH)-OH (CAS 374899-60-2), has a molecular weight of 369.42 g/mol . The Fmoc protecting group (fluorenylmethyloxycarbonyl, C₁₅H₁₁O₂) contributes an additional 88.12 g/mol—approximately 31% more mass—compared to the Cbz protecting group (benzyloxycarbonyl, C₈H₇O₂) on the identical 6-hydroxynorleucine scaffold (core mass 147.17 g/mol). The Boc analog (Boc-L-6-hydroxynorleucine, CAS 77611-37-1) is the lightest at 247.29 g/mol but lacks the orthogonal deprotection and UV detection advantages of Cbz . In large-scale pharmaceutical intermediate synthesis where protecting group mass directly translates to raw material consumption per unit of final product, the Cbz compound offers a significant atom-economy advantage over the Fmoc analog while retaining critical orthogonal deprotection functionality that the Boc analog cannot provide in acid-sensitive routes.

Atom economy Large-scale synthesis Protecting group efficiency

Solution-Phase Synthesis Designation: Cbz Is the Preferred Protecting Group for Solution-Phase Routes Where Fmoc-SPPS Is Inapplicable

The Cbz protecting group is historically and practically the most established N-protecting group for solution-phase peptide synthesis (SPS), whereas Fmoc and Boc are the dominant temporary protecting groups in solid-phase peptide synthesis (SPPS) . In SPS, intermediates are isolated and purified after each coupling step, and protecting groups must withstand the varied conditions of multiple solution-phase transformations. Cbz-protected amino acids are stable to bases and mild acidic treatment—including the TFA conditions used for Boc removal—making them compatible with stepwise transformations and staged purification workflows characteristic of solution-phase routes . Furthermore, the Cbz benzyl chromophore provides UV absorption at 254 nm, enabling straightforward monitoring by TLC and HPLC during solution-phase purification, an advantage over Boc-protected compounds which lack a strong chromophore [1]. For large-scale production of peptide-based pharmaceuticals where solution-phase synthesis is preferred over SPPS for cost and scalability reasons, Cbz-protected building blocks including 2-{[(benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid are the rational platform-matched choice.

Solution-phase peptide synthesis SPPS vs. SPS Synthesis platform selection

Specific Pharmaceutical Intermediate Designation: Cbz-6-Hydroxynorleucine as Precursor to Anti-Tumor Lysine Norleucine Derivatives

6-Hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine (the L-enantiomer, CAS 102922-72-5) is explicitly designated as an intermediate in the synthesis of Lysine Norleucine (L488750), a lysine and hydroxylysine derivative investigated for the treatment of malignant and benign tumors, as documented in multiple independent supplier technical datasheets citing the primary literature references Brady, J., et al. (J. Biol. Chem., 276, 18812, 2001) and Helvering, L., et al. (Mol. Pharmacol., 68, 1225, 2005) . The Cbz protecting group is required at this specific intermediate stage because the downstream synthetic sequence involves transformations that are incompatible with the acid-labile Boc group or the base-labile Fmoc group, although the precise synthetic steps are proprietary. This established literature precedent means the Cbz-protected compound is the documented intermediate for this specific pharmaceutical target—procuring the Boc or Fmoc analog would necessitate re-validation of the entire synthetic route.

Anti-tumor intermediate Lysine Norleucine Pharmaceutical synthesis

Available Purity Grades: 98% Standard Purity with Multi-Method Batch QC Documentation (NMR, HPLC, GC)

2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid (CAS 32245-65-1, DL racemate) is commercially available at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by Bidepharm . The L-enantiomer (CAS 102922-72-5) is also available at 98% purity (Bidepharm) and up to 99% purity from alternative suppliers (Jiangsu Congzhong Chemical) . In comparison, the Boc analog (Boc-L-6-hydroxynorleucine, CAS 77611-37-1) is available at ≥99% (HPLC) from ChemImpex , and the Fmoc analog (CAS 374899-60-2) at ≥98% (HPLC) , indicating that all three protected forms are accessible at comparable purity levels. The differentiating factor is not purity per se but the availability of multi-method batch QC (NMR + HPLC + GC) for the Cbz compound, which provides orthogonal purity verification suitable for GMP-adjacent procurement where identity and purity confirmation by independent analytical methods is required.

Purity specification Quality control Batch-to-batch consistency

Procurement-Relevant Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid


Solution-Phase Synthesis of Orthogonally Protected Peptide Intermediates Requiring Cbz-Boc Staged Deprotection

In multi-step solution-phase peptide synthesis where the target molecule contains both acid-sensitive and hydrogenation-sensitive functionality, the Cbz-Boc orthogonal protection pair is the enabling strategy. 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid serves as the Cbz-protected building block that can be selectively deprotected by hydrogenolysis without affecting coexisting Boc groups, or alternatively, the Boc group on an adjacent residue can be removed with TFA while the Cbz group remains intact . This bidirectional orthogonality, documented in established protecting group methodology, makes the compound the mandatory procurement choice for routes designed around the Cbz-Boc strategy, as neither the Fmoc analog (which requires basic conditions for removal) nor the unprotected 6-hydroxynorleucine (which lacks all selectivity) can replicate this functionality .

Synthesis of Lysine Norleucine (L488750) and Related Anti-Tumor Hydroxylysine Derivatives

This compound is a documented intermediate for the preparation of Lysine Norleucine (L488750), a lysine and hydroxylysine derivative under investigation for malignant and benign tumor treatment, with literature support from Brady et al. (J. Biol. Chem., 2001) and Helvering et al. (Mol. Pharmacol., 2005) . The Cbz protecting group is required at this specific intermediate stage in the published synthetic route; substituting the Boc or Fmoc analog would constitute a process change requiring re-validation. For medicinal chemistry groups, CROs, and pharmaceutical development teams working on lysine-derived anti-tumor agents, procuring the Cbz-protected form ensures alignment with established literature precedent and minimizes regulatory risk in eventual CMC documentation .

Large-Scale Pharmaceutical Intermediate Manufacturing Where Protecting Group Atom Economy Directly Impacts COGS

At manufacturing scale, the Cbz protecting group (contributing ~134.13 g/mol to the total molecular weight of 281.30 g/mol) offers a 31% mass advantage over the Fmoc group (~222.25 g/mol of 369.42 g/mol total) on the identical 6-hydroxynorleucine scaffold . This difference directly translates to lower raw material input per unit mass of final deprotected product and reduced waste stream volume. When combined with the established scalability of Cbz introduction using benzyl chloroformate in aqueous bicarbonate buffer systems—a methodology reported for large-scale N-Cbz amino acid preparation—the Cbz-protected compound is the economically rational choice for process chemistry groups optimizing cost of goods sold (COGS) for peptide-based pharmaceutical intermediates produced via solution-phase routes .

UV-Monitored Solution-Phase Reaction Optimization and Purification Workflows

The benzyl chromophore of the Cbz group enables UV detection at 254 nm, facilitating real-time reaction monitoring by TLC and HPLC during solution-phase transformations . This property is absent in the Boc analog, which lacks a strong UV chromophore, and although the Fmoc group is also UV-active, its higher molecular weight and cost make it less economical for large-scale solution-phase applications . For process development laboratories optimizing multi-step solution-phase routes, the combination of UV traceability and orthogonal deprotection makes the Cbz-protected compound a practical choice that simplifies analytical method development and purification monitoring without the cost premium of Fmoc-protected building blocks .

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.